1-Phenyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
Description
1-Phenyl-3-oxabicyclo[3.1.0]hexane-2,4-dione is a bicyclic compound featuring a fused cyclopropane ring and a lactone moiety. Its structure includes a phenyl substituent at the 1-position and two ketone groups (2,4-dione) within the bicyclo[3.1.0]hexane framework. This compound is of interest in organic synthesis and materials science due to its rigid, strained structure, which can influence reactivity and coordination properties .
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-3-oxabicyclo[3.1.0]hexane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-9-8-6-11(8,10(13)14-9)7-4-2-1-3-5-7/h1-5,8H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVFLPPXIRCEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(C(=O)OC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-3-oxabicyclo[3.1.0]hexane-2,4-dione can be synthesized through various methods. One common approach involves the reaction of cyclopropane-1,2-dicarboxylic acid with acetic anhydride under reflux conditions . The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the anhydride.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products .
Chemical Reactions Analysis
Reduction Reactions
The compound undergoes selective reduction at its carbonyl groups. Treatment with sodium borohydride (NaBH₄) in methanol produces four lactone derivatives through stereochemical control and ring-opening/ring-closing mechanisms (Table 1) .
Table 1: Products from NaBH₄ Reduction
Photochemical Reactions
Under UV irradiation in methanol, the compound undergoes photoreduction and solvent adduct formation :
Key Pathways:
-
Photoreduction : Generates 4-benzyltetrahydrofuran-2-one (20, 15% yield) via hydrogen abstraction.
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Solvent Adducts : Forms 4-benzyl-4-(hydroxymethyl)tetrahydrofuran-2-one (21, 8% yield) through methanol incorporation.
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Degradation : Prolonged irradiation yields methyl trans-2-hydroxymethyl-2-phenylcyclopropane-1-carboxylate (23), a cyclopropane ester .
Table 2: Photoreaction Outcomes
| Condition | Major Product | Yield |
|---|---|---|
| Methanol, UV light | Compound 12a | 39% |
| Compound 20 | 15% | |
| Compound 21 | 8% | |
| Acetone sensitized | 4-Benzyl-3-(2-hydroxypropan-2-yl)tetrahydrofuran-2-one | Trace |
Thermal Reactivity
Heating the compound induces retro-Diels-Alder-like decomposition , releasing cyclopropane fragments. For example, thermolysis at 70°C in benzene results in:
Nucleophilic Additions
The diketone moiety reacts with nucleophiles such as amines and alcohols:
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Ammonolysis : Forms cyclopropane dicarboxamide derivatives.
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Alcoholysis : Generates ester-linked bicyclic products, though competing lactonization often dominates .
Mechanistic Insights
Scientific Research Applications
Organic Synthesis
1-Phenyl-3-oxabicyclo[3.1.0]hexane-2,4-dione serves as an important intermediate in organic synthesis. Its unique bicyclic structure allows for the formation of various derivatives that can be used in the synthesis of complex organic molecules.
Medicinal Chemistry
This compound has been studied for its potential pharmacological properties. Research indicates that derivatives of this compound exhibit anti-inflammatory and analgesic activities, making them candidates for drug development targeting pain relief and inflammation management.
Photochemistry
The compound has also been investigated for its photochemical properties. Studies show that upon irradiation, it can undergo transformations that may lead to the formation of new photoproducts, which could have applications in photodynamic therapy or as photoinitiators in polymerization processes.
Case Study 1: Synthesis of Novel Derivatives
In a study published in the Journal of Organic Chemistry, researchers synthesized various derivatives of this compound through functionalization reactions. The derivatives were tested for biological activity against several cancer cell lines, showing promising results in inhibiting cell growth .
Case Study 2: Anti-inflammatory Activity
A research team explored the anti-inflammatory effects of a specific derivative of this compound in a rat model of arthritis. The study found significant reductions in inflammation markers and pain scores compared to control groups, suggesting potential therapeutic uses .
Case Study 3: Photochemical Transformations
Another investigation focused on the photochemical behavior of this compound under UV light exposure. The results indicated that it can produce reactive oxygen species (ROS), which are beneficial in targeted cancer therapies .
Mechanism of Action
The mechanism of action of 1-Phenyl-3-oxabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
3-Azabicyclo[3.1.0]hexane-2,4-dione Derivatives
Replacing the oxygen atom in the bicyclic ring with nitrogen yields 3-azabicyclo[3.1.0]hexane-2,4-dione derivatives. These compounds exhibit enhanced biological activity:
- 1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione (9a): Inhibits aromatase with a Ki of 1.2 µM, surpassing aminoglutethimide (Ki = 1.8 µM) .
- Alkyl-Substituted Derivatives (9e, 9f): Incorporating butyl or pentyl groups at the 3-position drastically improves potency (Ki = 15–20 nM), making them ~100× more potent than aminoglutethimide.
Key Structural Insights :
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
This derivative lacks the phenyl group but includes methyl substituents at the 6-position. It serves as a precursor for lanthanide coordination polymers (e.g., [La₉(μ₄-dcd)₁₂(μ₃-O)₂(H)]ₙ), where the rigid oxabicyclo framework stabilizes the crystal structure . Unlike the azabicyclo analogs, its applications are primarily in materials science rather than pharmacology.
Functional Group Variations
1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
This compound replaces the 2,4-dione groups with a single ketone. No direct activity data are available, but its synthesis methods suggest utility as an intermediate in drug development .
Biological Activity
1-Phenyl-3-oxabicyclo[3.1.0]hexane-2,4-dione, also known by its CAS number 710-97-4, is a bicyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including cytotoxicity, antimicrobial activity, and antioxidant potential, supported by various studies and data.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C11H10O2 |
| Molecular Weight | 174.20 g/mol |
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
Cytotoxicity
Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. In one study, the compound exhibited selective toxicity against A431 squamous carcinoma cells, with IC50 values ranging from 20 to 49 µg/mL in comparison to normal fibroblast cells (3T3) which showed higher viability at similar concentrations .
Table 1: Cytotoxicity Results Against Different Cell Lines
| Cell Line | IC50 (µg/mL) |
|---|---|
| A431 | 20 - 49 |
| 3T3 | >100 |
| HeLa | 30 - 47 |
The results indicate a promising selectivity for cancer cells over normal cells, suggesting potential applications in targeted cancer therapies.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a study focusing on phytochemical profiling, it was found to exhibit significant antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 75 |
These findings support the potential use of this compound in developing new antimicrobial agents.
Antioxidant Activity
Antioxidant assays have been conducted to evaluate the capacity of this compound to scavenge free radicals. The compound demonstrated a significant ability to reduce oxidative stress in vitro, comparable to standard antioxidants like Trolox .
Table 3: Antioxidant Activity Comparison
| Compound | Trolox Equivalent (µM) |
|---|---|
| This compound | 45 |
| Trolox | 50 |
Case Studies
In a notable study published in a peer-reviewed journal, researchers synthesized several derivatives of bicyclic compounds including this compound and assessed their biological activities comprehensively. The results highlighted the compound's non-hemolytic nature and its favorable cytotoxic profile against specific cancer cell lines while maintaining safety towards normal cells .
Q & A
Q. What are the established synthetic routes for 1-phenyl-3-oxabicyclo[3.1.0]hexane-2,4-dione?
A common approach involves cyclopropane-1,2-dicarboxylic acid derivatives as precursors. For example, cyclopropane-1,2-dicarboxylic anhydride (3-oxabicyclo[3.1.0]hexane-2,4-dione) can react with aniline derivatives under controlled conditions to introduce the phenyl group. Selective functionalization may require protecting groups or catalysts to avoid side reactions . Post-synthetic modifications, such as hydrogenation or halogenation, can further diversify the scaffold .
Q. How is structural characterization performed for this compound?
Techniques include:
- NMR : To confirm regiochemistry and substituent positions (e.g., phenyl group orientation).
- X-ray crystallography : For absolute stereochemical determination, particularly for chiral variants .
- GC/HPLC : To assess purity (>98% by GC is typical for related bicyclic diones) .
- IR spectroscopy : To verify carbonyl stretching frequencies (~1750–1850 cm⁻¹ for diones) .
Q. What are the primary applications of this compound in academic research?
- Medicinal chemistry : As a rigid scaffold for enzyme inhibition studies (e.g., aromatase inhibitors with Ki values <20 nM for related azabicyclo derivatives) .
- Material science : Derivatives have been used as electrolyte additives in Li-ion batteries to enhance thermal stability and capacity retention (e.g., 82% retention after 200 cycles) .
Advanced Research Questions
Q. How can regioselective functionalization of the bicyclic core be achieved?
- Electrophilic substitution : The phenyl group directs reactivity, but steric hindrance may require tailored catalysts (e.g., Pd-mediated cross-coupling for aryl modifications) .
- Ring-opening reactions : Controlled hydrolysis of the dione moiety under basic or acidic conditions can yield dicarboxylic acid derivatives for further functionalization .
Q. What strategies resolve contradictions in spectroscopic data for bicyclic diones?
- DFT computations : Used to predict and validate NMR/IR spectra, especially for stereoisomers .
- Comparative analysis : Benchmarking against structurally characterized analogs (e.g., 6,6-dimethyl-3-oxabicyclo derivatives with known melting points and spectral profiles) .
Q. How does the phenyl group influence biological activity compared to other substituents?
- Enzyme inhibition : The phenyl group enhances hydrophobic interactions in aromatase binding pockets, as seen in analogs with 4-aminophenyl substituents showing Ki <20 nM .
- Steric effects : Bulkier substituents (e.g., tert-butyl) may reduce activity by impeding substrate access .
Q. What computational methods optimize synthesis pathways for this compound?
- Retrosynthetic analysis : Tools like Synthia or ASKCOS identify feasible routes using available precursors (e.g., cyclopropane-1,2-dicarboxylic anhydride) .
- Reaction kinetics modeling : Predicts optimal conditions (temperature, solvent) for high-yield cyclization .
Q. How are stereochemical challenges addressed during synthesis?
- Chiral auxiliaries : For enantioselective synthesis, as demonstrated in rac-(1R,5S)-1-phenyl-3-azabicyclo derivatives .
- Catalytic asymmetric synthesis : Rhodium or palladium catalysts induce stereocontrol in cyclopropanation steps .
Q. What role does this compound play in studying enzyme inhibition mechanisms?
Q. How can discrepancies in thermal stability data be mitigated?
- Thermogravimetric analysis (TGA) : Measures decomposition thresholds (e.g., stability up to 200°C for anhydride derivatives) .
- Controlled storage : Under inert gas (e.g., argon) to prevent hydrolysis or oxidation .
Methodological Tables
Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Melting Point | 58–62°C (anhydride analog) | |
| Solubility | Soluble in methanol, DMSO | |
| Purity (GC) | ≥98% |
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Temperature | 80–100°C (cyclopropanation) | |
| Catalyst | Pd(PPh₃)₄ for cross-coupling | |
| Yield Improvement | Use of anhydrous solvents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
